2-iodo-N,5-dimethylbenzamide
Overview
Description
2-Iodo-N,5-dimethylbenzamide is an organic compound with the molecular formula C9H10INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position and two methyl groups at the fifth position
Mechanism of Action
Target of Action
A structurally similar compound, 4-iodo-2,5-dimethoxy-n-(2-methoxybenzyl)phenethylamine (25i-nbome), is known to be a potent serotonin 5-ht 2a/2c receptor agonist .
Mode of Action
Based on the action of similar compounds, it may interact with its targets to induce changes in neurotransmission .
Biochemical Pathways
The related compound 25i-nbome is known to affect dopamine (da), serotonin (5-ht), acetylcholine (ach), and glutamate release .
Result of Action
The related compound 25i-nbome is known to affect short-term memory, locomotor function, and anxiety, possibly as a result of complex interactions between neurotransmitter pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N,5-dimethylbenzamide typically involves the iodination of N,5-dimethylbenzamide. One common method includes the reaction of 2-iodobenzoic acid with dimethylamine in the presence of coupling agents such as 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. The reaction is carried out in tetrahydrofuran at low temperatures (0°C) and then warmed to room temperature, followed by purification through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N,5-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzamide moiety.
Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-N,5-dimethylbenzamide.
Scientific Research Applications
2-Iodo-N,5-dimethylbenzamide has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Medicinal Chemistry: It is used in the study of structure-activity relationships to understand how modifications to the benzamide structure affect biological activity.
Material Science: The compound’s unique properties make it useful in developing new materials with specific characteristics.
Comparison with Similar Compounds
2-Iodo-N,N-dimethylbenzamide: Similar structure but with different substitution patterns.
2-Amino-5-chloro-N,3-dimethylbenzamide: Another benzamide derivative with different substituents.
N,N,4-Trimethylbenzamide: A compound with a similar benzamide core but different functional groups.
Uniqueness: 2-Iodo-N,5-dimethylbenzamide is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Properties
IUPAC Name |
2-iodo-N,5-dimethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGKZJLXUMOQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308698 | |
Record name | 2-Iodo-N,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309253-38-1 | |
Record name | 2-Iodo-N,5-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309253-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-N,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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